Acide 4-sulfamoylbutanoïque

Vue d'ensemble

Description

4-Sulfamoylbutyric acid is an organic compound with the chemical formula C4H9NO4S and a molecular weight of 167.18 g/mol . It is a white crystalline powder that is odorless and has a high melting point of approximately 215-220°C . This compound is slightly soluble in water but soluble in organic solvents such as ethanol, chloroform, and benzene . It is stable at room temperature and exhibits strong acidity .

Applications De Recherche Scientifique

4-Sulfamoylbutyric acid has a wide range of scientific research applications:

Chemistry: It is used as a solid-phase organic linker for the synthesis of tethering carboxylic acids.

Biology: It has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of various industrial chemicals and materials.

Méthodes De Préparation

4-Sulfamoylbutyric acid can be synthesized through various synthetic routes. One commonly used method involves the reaction of barbituric acid with chlorosulfonic acid . This reaction needs to be carried out at suitable temperature and pressure conditions to ensure the successful formation of 4-Sulfamoylbutyric acid . Industrial production methods often involve large-scale synthesis in controlled environments to maintain the purity and quality of the compound.

Analyse Des Réactions Chimiques

4-Sulfamoylbutyric acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert 4-Sulfamoylbutyric acid into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of 4-Sulfamoylbutyric acid involves its interaction with specific molecular targets and pathways. It acts as a strong acid and can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

4-Sulfamoylbutyric acid can be compared with other similar compounds such as:

4-Sulfamoylbenzoic acid: This compound has a similar sulfonamide functional group but differs in its aromatic structure.

3-Carboxypropanesulfonamide: This compound shares a similar backbone but has different functional groups attached.

The uniqueness of 4-Sulfamoylbutyric acid lies in its specific structure and properties, which make it suitable for a wide range of applications in various fields .

Activité Biologique

4-Sulfamoylbutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

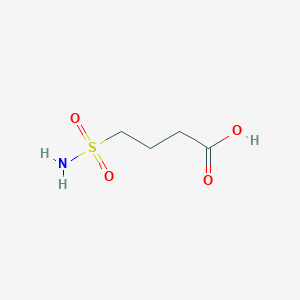

4-Sulfamoylbutanoic acid belongs to the class of sulfamoyl compounds, characterized by the presence of a sulfonamide group attached to a butanoic acid backbone. Its structural formula can be represented as follows:

The synthesis of 4-sulfamoylbutanoic acid typically involves the reaction of butanoic acid derivatives with sulfamoyl chloride under controlled conditions. This process allows for the introduction of the sulfonamide group while maintaining the integrity of the butanoic acid structure.

Antibacterial Properties

4-Sulfamoylbutanoic acid has demonstrated notable antibacterial activity against various bacterial strains. A study evaluating its efficacy found that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

Research has indicated that 4-sulfamoylbutanoic acid acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid pathway that leads to the production of pro-inflammatory mediators. In vitro studies have shown that derivatives of this compound can inhibit cPLA2α with submicromolar potency, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Inhibition of Urease : A study highlighted the dual action of sulfamoyl derivatives against urease and bacterial strains, proposing that these compounds could be developed as therapeutics for gastrointestinal diseases such as peptic ulcers. The anti-urease activity was assessed using the Weatherburn method, demonstrating significant inhibition at varying concentrations .

- Toxicological Profile : Toxicological assessments have indicated that while 4-sulfamoylbutanoic acid possesses therapeutic potential, it also carries risks associated with sulfonamide compounds, including renal toxicity and hypersensitivity reactions. Animal studies have shown that high doses can lead to severe health complications, necessitating careful dosage regulation .

- Structure-Activity Relationship (SAR) : Research into the SAR of 4-sulfamoylbutanoic acid derivatives has provided insights into how modifications can enhance biological activity. For instance, changes in the substituents on the sulfonamide nitrogen have been correlated with improved water solubility and selectivity towards cPLA2α inhibition .

Propriétés

IUPAC Name |

4-sulfamoylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c5-10(8,9)3-1-2-4(6)7/h1-3H2,(H,6,7)(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPGKWICGUBROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378370 | |

| Record name | 4-Sulfamoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175476-52-5 | |

| Record name | 4-Sulfamoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminosulfonyl)-buttersäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-carboxypropanesulfonamide referred to as a "safety-catch linker" in peptide synthesis?

A1: 3-Carboxypropanesulfonamide serves as a stable anchor for the growing peptide chain on the solid support during synthesis []. The sulfonamide group is relatively inert to the basic conditions required for Fmoc deprotection, a common technique in peptide synthesis. This stability is why it's called a "safety-catch" – it holds onto the peptide until a specific cleavage trigger is applied.

Q2: How is 3-carboxypropanesulfonamide activated for the release of the synthesized peptide thioester?

A2: While stable under standard Fmoc/t-Bu chemistry conditions, the 3-carboxypropanesulfonamide linker can be selectively activated for peptide release []. Treatment with diazomethane or iodoacetonitrile transforms the sulfonamide into a more reactive species. This activated form readily undergoes nucleophilic attack by a thiol, leading to the cleavage of the peptide chain from the resin and the formation of the desired peptide thioester.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.